molecular formula C₁₄H₂₅NO₁₁ B015892 N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide CAS No. 34621-73-3

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

Katalognummer B015892
CAS-Nummer: 34621-73-3
Molekulargewicht: 383.35 g/mol
InChI-Schlüssel: WCIQTQUMKQRLKV-ZTGOBPNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including acetylation, esterification, and various forms of condensation reactions. For example, compounds like N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide have been identified as potent inhibitors in biochemical assays, indicating the importance of careful synthesis to achieve desired functional properties (Lee et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is critical for their function, often involving complex arrangements of atoms and bonds. X-ray crystallography and molecular modeling are common methods used to determine these structures, providing insights into the arrangement of various functional groups and their spatial orientation (Fonari et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of a compound like this can be influenced by its functional groups, such as hydroxamate groups known for metal-chelating properties, which play a significant role in inhibiting enzymes like aminopeptidase N (Lee et al., 2005). The synthesis of related compounds demonstrates various oxidation reactions and the importance of selecting appropriate reagents and conditions for achieving desired outcomes (Mercadante et al., 2013).

Wissenschaftliche Forschungsanwendungen

Solubility Studies

Research on the solubility of complex carbohydrates and derivatives, like xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water solutions, is essential for understanding their behavior in various solvents. The study by Gong et al. (2012) on the solubility of these saccharides provides insights into how temperature and solvent composition affect solubility, which is crucial for their applications in pharmaceutical formulations and industrial processes (Gong, Wang, Zhang, & Qu, 2012).

Synthetic Methods

The synthesis of complex carbohydrates and derivatives involves various chemical reactions to achieve desired structural features. For instance, Cossy et al. (1995) described a method for the reductive oxa ring opening and synthesis of C-alpha-galactosides, highlighting the synthetic routes to produce specific glycosidic structures, which could be relevant for generating derivatives of the compound (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

Biochemical Properties

Studies on the biochemical properties of complex carbohydrates can reveal their potential therapeutic applications. For example, the work by Xu et al. (2020) on dual inhibitors of sodium-glucose co-transporter proteins (SGLT1 and SGLT2) showcases the development of compounds with significant biological activity, hinting at the potential medical applications of complex carbohydrate derivatives in treating conditions like diabetes (Xu, Du, Kuo, Xu, Liang, Demarest, & Gaul, 2020).

Eigenschaften

CAS-Nummer

34621-73-3

Produktname

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

Molekularformel

C₁₄H₂₅NO₁₁

Molekulargewicht

383.35 g/mol

IUPAC-Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-13(24)12(23)8(4-18)26-14(9)25-7(3-17)11(22)10(21)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14-/m1/s1

InChI-Schlüssel

WCIQTQUMKQRLKV-ZTGOBPNGSA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O

Kanonische SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O

Synonyme

GlcNAc-1-2-Man
N-acetylglucosaminyl-1-2-mannopyranose

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.